Butyl 3-hydroxy-2-methylidenebutanoate
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Overview
Description
Butyl 3-hydroxy-2-methylidenebutanoate is an organic compound belonging to the class of beta hydroxy acids and derivatives. These compounds contain a carboxylic acid substituted with a hydroxyl group on the C3 carbon atom . This compound has been detected in herbs and spices, suggesting its potential as a biomarker for the consumption of these foods .
Preparation Methods
The synthesis of Butyl 3-hydroxy-2-methylidenebutanoate involves the esterification of 3-hydroxy-2-methylidenebutanoic acid with butanol. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Butyl 3-hydroxy-2-methylidenebutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different esters or amides.
Scientific Research Applications
Butyl 3-hydroxy-2-methylidenebutanoate has several scientific research applications:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s presence in herbs and spices makes it a potential biomarker for dietary studies.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.
Mechanism of Action
The mechanism of action of Butyl 3-hydroxy-2-methylidenebutanoate involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl group on the C3 carbon atom plays a crucial role in its reactivity, allowing it to participate in hydrogen bonding and other interactions with molecular targets .
Comparison with Similar Compounds
Butyl 3-hydroxy-2-methylidenebutanoate can be compared with other beta hydroxy acids and derivatives, such as:
3-Hydroxy-3-methyl-2-butanone: This compound has a similar structure but differs in its functional groups and reactivity.
3-Methylthis compound: Another similar compound with slight variations in its molecular structure and properties.
Properties
CAS No. |
22141-40-8 |
---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
butyl 3-hydroxy-2-methylidenebutanoate |
InChI |
InChI=1S/C9H16O3/c1-4-5-6-12-9(11)7(2)8(3)10/h8,10H,2,4-6H2,1,3H3 |
InChI Key |
BGBNIHUXOLZWIB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(=C)C(C)O |
Origin of Product |
United States |
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